alpha-D-tagatopyranose
Overview
Description
Alpha-D-tagatopyranose: is a monosaccharide with the molecular formula C6H12O6 . It is a rare sugar that exists in both furanose and pyranose forms in solution, but only the alpha-pyranose form crystallizes out . This compound is also known as D-tagatose and is a stereoisomer of D-galactose. It is naturally found in small quantities in dairy products and certain fruits.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-D-tagatopyranose can be synthesized through the isomerization of D-galactose. One common method involves the use of L-arabinose isomerase, an enzyme that catalyzes the conversion of D-galactose to D-tagatose . The reaction typically occurs at temperatures around 50°C and a pH range of 5 to 9. The enzyme is not dependent on divalent metal ions, making the process relatively straightforward .
Industrial Production Methods: In industrial settings, this compound is produced using recombinant strains of microorganisms such as Pichia pastoris. These strains are engineered to secrete beta-D-galactosidase and L-arabinose isomerase, which work together to hydrolyze lactose into D-galactose and subsequently convert it to D-tagatose . This method offers a high yield and is efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Alpha-D-tagatopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-tagatonic acid.
Reduction: It can be reduced to form D-tagatitol.
Substitution: It can participate in glycosylation reactions to form glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Glycosylation reactions typically involve the use of alcohols and acid catalysts.
Major Products:
Oxidation: D-tagatonic acid.
Reduction: D-tagatitol.
Substitution: Various glycosides depending on the alcohol used.
Scientific Research Applications
Alpha-D-tagatopyranose has several applications in scientific research:
Chemistry: It is used as a chiral building block in organic synthesis.
Biology: It serves as a substrate in enzymatic studies and metabolic research.
Industry: It is used in the production of functional foods and pharmaceuticals.
Mechanism of Action
The mechanism of action of alpha-D-tagatopyranose involves its interaction with various enzymes and metabolic pathways. As a sugar, it is metabolized by enzymes such as L-arabinose isomerase and beta-D-galactosidase. These enzymes facilitate its conversion to other metabolites, which can then enter glycolytic or other metabolic pathways .
Comparison with Similar Compounds
D-galactose: A stereoisomer of alpha-D-tagatopyranose.
D-fructose: Another ketohexose with similar properties.
D-glucose: A common aldohexose.
Uniqueness: this compound is unique due to its rare occurrence and specific enzymatic pathways for its synthesis. Unlike D-glucose and D-fructose, it is not commonly found in nature and requires specific conditions for its production .
Properties
IUPAC Name |
(2S,3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-VANKVMQKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]([C@@](O1)(CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047897 | |
Record name | D-Tagatose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512-20-9, 87-81-0 | |
Record name | alpha-D-Tagatopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Tagatose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-D-TAGATOPYRANOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSJ4V6L1H3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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